7-Ethoxyquinoline-3-carbaldehyde
Description
Overview of Quinoline (B57606) Core Structure in Heterocyclic Chemistry
Quinoline is a heterocyclic aromatic organic compound characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comvedantu.com Its chemical formula is C₉H₇N. vedantu.com This fused ring system is a fundamental scaffold in heterocyclic chemistry, serving as a building block for a vast array of synthetic compounds with diverse applications. numberanalytics.com The presence of the nitrogen atom within the pyridine portion of the structure significantly influences the electronic properties of the entire molecule, rendering it a relatively electron-deficient system. numberanalytics.com This electronic nature, combined with a rigid and planar structure, dictates its reactivity and its role as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialized materials. numberanalytics.comresearchgate.net The quinoline nucleus is a key component in many natural alkaloids, such as quinine, which has a long history in the treatment of malaria. numberanalytics.com
The reactivity of the quinoline ring is marked by its propensity to undergo various chemical transformations. Electrophilic substitution reactions, for instance, typically occur at the 5- and 8-positions of the benzene ring, influenced by the directing effect of the nitrogen atom. numberanalytics.com The versatility of the quinoline structure allows for extensive chemical modification, where the introduction of different functional groups can dramatically alter the molecule's physical and chemical properties, including its solubility, stability, and biological activity. researchgate.net
Unique Architectural Features of 7-Ethoxyquinoline-3-carbaldehyde
This compound is a derivative of quinoline that possesses two key functional groups: an ethoxy group at the 7th position and a carbaldehyde (or formyl) group at the 3rd position. These substitutions on the core quinoline structure give the molecule distinct properties and reactivity.
Position of the Ethoxy Group and its Influence on Electronic Properties
The ethoxy group (-OCH₂CH₃) at position 7 is an electron-donating group. Its presence on the benzene ring portion of the quinoline system increases the electron density of the ring through a resonance effect. This can influence the molecule's reactivity in electrophilic substitution reactions. numberanalytics.com In a related molecule, 7-methoxy-2-phenylquinoline-3-carbaldehyde, the electron-donating nature of the methoxy (B1213986) group is a notable feature. nih.gov Generally, electron-donating substituents can enhance the reactivity of the quinoline ring towards electrophiles. numberanalytics.com For example, studies on other substituted quinolines have shown that electron-donating groups like diethylamine (B46881) at the 7-position can significantly impact the molecule's binding affinity to biological targets. nih.gov
Reactivity of the Aldehyde Functional Group at Position 3
The aldehyde group (-CHO) at position 3 is a versatile functional group that can undergo a wide range of chemical reactions. Its position on the pyridine ring of the quinoline nucleus makes it a reactive site for nucleophilic attack. 3-Formylquinolines are known to be reactive towards condensation reactions with amines and hydrazines to form Schiff bases. rsc.org For instance, 2-chloro-3-formylquinoline readily reacts with phenylhydrazine (B124118) in a condensation reaction. researchgate.net The aldehyde group can also participate in other transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions like the Wittig reaction. nih.govresearchgate.net The reactivity of this aldehyde group makes this compound a valuable intermediate in the synthesis of more complex heterocyclic systems. rsc.org
Research Landscape of Substituted Quinoline Carbaldehydes
Substituted quinoline carbaldehydes are a significant class of compounds in organic synthesis and medicinal chemistry. The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes, which are key precursors to a wide variety of other quinoline derivatives. rsc.orgchemijournal.com These precursors can undergo nucleophilic substitution at the chloro position and various reactions at the aldehyde group. rsc.org
The research on substituted quinoline carbaldehydes is extensive, with studies focusing on their synthesis and subsequent transformation into a diverse range of heterocyclic compounds. rsc.orgmdpi.com For example, 2-chloroquinoline-3-carbaldehydes have been used as building blocks to synthesize fused heterocyclic systems like pyrazolo[3,4-b]quinolines and tetrazolo[1,5-a]quinolines. rsc.orgnih.gov Furthermore, quinoline-3-carbaldehyde derivatives have been investigated for their potential biological activities. For instance, novel quinoline-3-carbaldehyde hydrazones have been synthesized and evaluated for their in vitro cytotoxic properties against human tumor cell lines. mdpi.com Other research has focused on the development of quinoline-carbaldehyde derivatives as inhibitors for enzymes like leishmanial methionine aminopeptidase (B13392206) 1, highlighting their potential in drug discovery. nih.gov
Below is a data table summarizing some key properties of a related compound, 2-chloro-7-methoxyquinoline-3-carbaldehyde, which provides some context for the physicochemical properties of substituted quinoline carbaldehydes.
| Property | Value |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| IUPAC Name | 2-chloro-7-methoxyquinoline-3-carbaldehyde |
| CAS Number | 68236-20-4 |
| Physical State | Not specified |
| Data for 2-chloro-7-methoxyquinoline-3-carbaldehyde, a structurally similar compound. nih.govchemicalbook.com |
Another data table provides the crystal data for 7-methoxy-2-phenylquinoline-3-carbaldehyde, offering insight into the solid-state structure of such molecules.
| Crystal Data | Value |
| Formula | C₁₇H₁₃NO₂ |
| Molecular Weight | 263.28 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Data for 7-methoxy-2-phenylquinoline-3-carbaldehyde. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
7-ethoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-2-15-11-4-3-10-5-9(8-14)7-13-12(10)6-11/h3-8H,2H2,1H3 |
InChI Key |
BAUQSXNPDVKKHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC=C(C=C2C=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 7 Ethoxyquinoline 3 Carbaldehyde
Precursor Synthesis and Functionalization Strategies
The foundation of the synthesis lies in the creation of a suitably functionalized quinoline (B57606) skeleton. This often involves the generation of halo-substituted quinoline carbaldehydes, which serve as versatile precursors for subsequent modifications.
A common strategy for accessing quinolines with substitution at both the pyridine (B92270) and benzene (B151609) rings is through the synthesis of dihalo derivatives. For the target molecule, a key intermediate would be a 2,7-dihaloquinoline-3-carbaldehyde. The synthesis of such a compound typically starts from a correspondingly substituted acetanilide (B955).
The Vilsmeier-Haack reaction, a cornerstone in the synthesis of chloro-substituted quinoline carbaldehydes, can be employed using a 3-haloacetanilide as the starting material. The reaction with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to a cyclization and formylation cascade. This process introduces a chlorine atom at the 2-position and a carbaldehyde group at the 3-position of the newly formed quinoline ring. The halogen atom originally on the acetanilide ring is retained at the 7-position. For instance, the use of 3-chloroacetanilide would theoretically yield 2,7-dichloroquinoline-3-carbaldehyde. The presence of a deactivating halogen on the aniline (B41778) precursor can influence the reaction yield, but the methodology remains a primary route to such di-halogenated quinoline intermediates.
The Vilsmeier-Haack reaction stands as a powerful and widely utilized method for the formylation of electron-rich aromatic and heterocyclic compounds, and it is particularly instrumental in the synthesis of 2-chloroquinoline-3-carbaldehydes. ijsr.netniscpr.res.in The reaction proceeds through the formation of a chloromethyleneiminium salt, commonly known as the Vilsmeier reagent, from the interaction of a substituted formamide (B127407) like N,N-dimethylformamide (DMF) with an acid chloride, most frequently phosphorus oxychloride (POCl₃). ijsr.netsemanticscholar.org
This electrophilic species then attacks the N-arylacetamide precursor, initiating an electrophilic substitution that, after a series of steps including cyclization and subsequent hydrolysis during workup, yields the 2-chloro-3-formylquinoline. ijsr.net The reaction is regioselective, consistently producing the 3-formyl derivative. niscpr.res.in Research has shown that the presence of electron-donating groups on the N-arylacetamide can facilitate the cyclization and lead to good yields. niscpr.res.in The versatility and efficiency of the Vilsmeier-Haack reaction make it a preferred method for creating the fundamental 2-chloro-3-carbaldehyde quinoline scaffold. niscpr.res.innih.gov
Table 1: Vilsmeier-Haack Reaction for Substituted 2-Chloroquinoline-3-carbaldehydes This table is representative of the general reaction and not specific to 7-ethoxyquinoline-3-carbaldehyde.
| Starting Acetanilide | Product | Reference |
|---|---|---|
| N-Arylacetamides | 2-Chloro-3-formylquinolines | niscpr.res.in |
| m-Methoxyacetanilide | 2-Chloro-7-methoxyquinoline-3-carbaldehyde | niscpr.res.in |
| Acetanilide | 2-Chloro-3-formylquinoline | niscpr.res.innih.gov |
Introduction of the Ethoxy Moiety via Nucleophilic Aromatic Substitution Reactions
With a dihaloquinoline precursor in hand, the introduction of the ethoxy group at the 7-position is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. researchgate.netmdpi.org This class of reactions is fundamental in the chemistry of π-deficient heterocycles like quinolines, where electron-withdrawing effects from the heterocyclic nitrogen and other substituents facilitate the attack of nucleophiles on the aromatic ring. mdpi.org
The reaction involves the displacement of a halide ion (e.g., Cl⁻) from the quinoline ring by an ethoxide nucleophile (CH₃CH₂O⁻). The ethoxide is typically generated by reacting ethanol (B145695) with a strong base, such as sodium hydride, or by using commercially available sodium ethoxide. The reaction of the 2,7-dihaloquinoline-3-carbaldehyde with the ethoxide source leads to the substitution of one of the halogen atoms with the ethoxy group.
The efficiency and selectivity of the ethoxylation reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the base used to generate the nucleophile, temperature, and reaction time.
Commonly used solvents for SNAr reactions on haloquinolines include polar aprotic solvents like dimethylformamide (DMF), which can effectively solvate the cationic counter-ion of the nucleophile and promote the reaction. mdpi.org The choice of base is also critical; strong bases like sodium hydride ensure the complete formation of the ethoxide anion. In some procedures, an excess of ethanol can be used as both the reactant and the solvent.
Temperature plays a crucial role in controlling the reaction rate. While higher temperatures can accelerate the substitution, they can also lead to side reactions or the substitution of multiple halogen atoms if more than one is present. Therefore, careful temperature control is necessary to achieve the desired mono-ethoxylated product. For instance, in the synthesis of related 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with 1,2,4-triazole (B32235) was carried out in DMF in the presence of potassium carbonate at 40°C. mdpi.com
A significant challenge in the synthesis of 7-ethoxy-2-haloquinoline-3-carbaldehyde from a 2,7-dihaloquinoline-3-carbaldehyde intermediate is the control of regioselectivity. The quinoline ring possesses two electrophilic centers at the C2 and C7 positions, both bearing halogen atoms. The relative reactivity of these positions towards nucleophilic attack determines the major product.
The C2 and C4 positions in the quinoline ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atom. In contrast, the C7 position is part of the carbocyclic (benzene) portion of the ring system and is less activated. Generally, the order of reactivity for halogens in nucleophilic substitution on the quinoline ring is C4 > C2 > halogens on the benzene ring (e.g., C5, C6, C7, C8).
In the analogous 2,4-dichloroquinazoline (B46505) system, nucleophilic attack occurs preferentially at the C4 position. mdpi.comnih.gov Following this principle, in a 2,7-dihaloquinoline, the halogen at the C2 position is expected to be significantly more reactive than the halogen at the C7 position. Consequently, the reaction of a 2,7-dihaloquinoline-3-carbaldehyde with sodium ethoxide would be expected to predominantly yield the 2-ethoxy-7-haloquinoline-3-carbaldehyde isomer. To achieve the desired 7-ethoxy isomer as the major product, one might need to employ a strategic approach, such as using a starting material where the 2-position is already blocked or is a less reactive leaving group, or through careful and precise control of reaction conditions, though selective substitution at the less reactive C7 position remains a synthetic challenge.
Alternative and Emerging Synthetic Pathways
While the Vilsmeier-Haack and subsequent nucleophilic substitution route is a classical approach, modern synthetic organic chemistry offers alternative strategies that could potentially be applied to the synthesis of this compound.
One emerging area is the use of transition-metal-catalyzed C-H activation and functionalization reactions. mdpi.com These methods offer a more atom-economical approach by directly functionalizing a C-H bond, thereby avoiding the need for pre-functionalized starting materials like halo-anilines. For example, a direct C-H ethoxylation at the 7-position of a pre-formed quinoline-3-carbaldehyde scaffold, while challenging, would represent a more efficient synthetic route.
Other novel methods for the synthesis of functionalized quinolines are continuously being developed, including innovative cyclization and condensation strategies. researchgate.net These might involve, for instance, the construction of the quinoline ring from different starting materials that already contain the desired ethoxy group at the appropriate position, thus circumventing the regioselectivity issues associated with nucleophilic substitution on a dihalo-intermediate. As these new methodologies become more robust and predictable, they may offer more streamlined and efficient pathways to target molecules like this compound.
One-Pot Synthetic Approaches
A prominent one-pot method for synthesizing quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. ijsr.netresearchgate.net This reaction typically involves the formylation of activated aromatic or heteroaromatic compounds. ijsr.net In the context of quinoline synthesis, acetanilides or their derivatives are common starting materials. ingentaconnect.comrsc.org The Vilsmeier-Haack reagent, a complex of dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), serves as the formylating agent. ijsr.netresearchgate.net
The reaction mechanism proceeds through the electrophilic substitution of an N-arylacetamide, which undergoes cyclization to form the quinoline ring system. researchgate.netrsc.org For instance, N-arylacetamides bearing electron-donating groups, such as an ethoxy group at the meta-position of the aniline-derived ring, are known to facilitate this cyclization and generally produce good yields. researchgate.net The reaction of the corresponding acetanilide with the Vilsmeier reagent leads to the formation of the 2-chloroquinoline-3-carbaldehyde derivative. rsc.org The process involves heating the mixture, followed by quenching in ice-cold water to precipitate the product. ijsr.net
A general procedure involves the dropwise addition of POCl₃ to a cooled solution of the N-arylacetamide in DMF. researchgate.net The mixture is then heated to facilitate the reaction. iucr.org
Table 1: Vilsmeier-Haack Reaction Conditions for Analogous Compounds
| Starting Material | Reagents | Temperature | Time | Product |
|---|---|---|---|---|
| Acetanilide Derivatives | DMF, POCl₃ | 0-5 °C then heating | Not Specified | 2-Chloro-3-formylquinolines |
| N-Phenylacetamide | DMF, POCl₃ | 353 K (80 °C) | 15 h | 2-Chloroquinoline-3-carbaldehyde |
This table presents data for analogous reactions and should be considered illustrative for the synthesis of this compound.
Another one-pot strategy that can be adapted for quinoline synthesis is the iron(III)-catalyzed cascade reaction between anilines, aldehydes, and nitroalkanes. rsc.org This domino reaction proceeds via a sequential aza-Henry reaction, cyclization, and denitration to afford substituted quinolines in high yields. rsc.org
Transition Metal-Catalyzed Synthetic Routes for Analogous Compounds
While specific transition metal-catalyzed syntheses for this compound are not extensively documented in readily accessible literature, analogous methods for other quinoline derivatives are well-established. These often involve palladium, copper, or iron catalysts.
Iron(III) chloride, for example, has been used as a catalyst in a one-pot, three-component synthesis of substituted quinolines from anilines, aldehydes, and nitroalkanes. rsc.org This method is noted for its simplicity and efficiency. rsc.org
The Friedländer annulation, a classical method for quinoline synthesis, can also be performed in a one-pot fashion. This involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. A highly effective one-pot modification of the Friedländer synthesis utilizes the reduction of o-nitroarylcarbaldehydes with iron in the presence of catalytic hydrochloric acid, followed by an in-situ condensation with a ketone or another aldehyde. rsc.orgnih.gov This approach has been successful in producing a range of mono- and di-substituted quinolines in high yields. nih.gov
Purification Techniques for this compound
Following the synthesis of this compound, purification is essential to isolate the compound from byproducts and unreacted starting materials. Standard laboratory techniques are employed for this purpose.
Recrystallization is a common and effective method for purifying solid organic compounds. For quinoline-3-carbaldehyde derivatives, ethyl acetate (B1210297) is a frequently used solvent for recrystallization. ijsr.net The crude product obtained from the reaction workup is dissolved in a minimal amount of hot solvent and allowed to cool slowly, leading to the formation of purified crystals.
Column chromatography is another powerful purification technique. Silica gel is typically used as the stationary phase, and a suitable solvent system (eluent) is chosen to separate the desired compound from impurities. rsc.org The selection of the eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is critical for achieving good separation. rsc.org The progress of the purification can be monitored by thin-layer chromatography (TLC). rsc.org
Table 2: Common Purification Techniques for Quinoline Derivatives
| Technique | Details | Application |
|---|---|---|
| Recrystallization | Use of a suitable solvent (e.g., ethyl acetate) to purify the solid product. ijsr.net | Removal of soluble and insoluble impurities from the crude product. |
Chemical Reactivity and Transformation Studies of 7 Ethoxyquinoline 3 Carbaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group at the C-3 position of the quinoline (B57606) ring is a primary site for chemical modification, readily undergoing condensation, oxidation, and reduction reactions.
Condensation Reactions with Nucleophiles (e.g., Schiff Base Formation)
The aldehyde functionality of 7-ethoxyquinoline-3-carbaldehyde readily undergoes condensation reactions with primary amines and other nucleophiles to form imines, commonly known as Schiff bases. researchgate.net This reaction is a cornerstone in the synthesis of new derivatives, as the resulting azomethine group (-C=N-) is crucial for creating diverse molecular architectures. researchgate.netekb.eg
The general mechanism involves the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent elimination of a water molecule yields the stable Schiff base. mdpi.com These reactions are often catalyzed by a small amount of acid. mdpi.com A wide variety of primary amines, hydrazides, and hydrazines can be used, leading to a broad spectrum of derivatives. ekb.egmdpi.com For instance, the condensation of various quinoline carbaldehydes with amines like 2,6-diisopropylbenzenamine has been shown to produce crystalline Schiff bases in high yields. mdpi.com Similarly, reactions with hydrazides form N'-acylhydrazones, another class of Schiff base derivatives. mdpi.com
The resulting Schiff bases, such as those derived from 2-oxo-quinoline-3-carbaldehyde, are of significant interest in medicinal chemistry and material science. nih.gov
Table 1: Examples of Condensation Reactions on Quinoline-3-carbaldehyde Analogues
| Starting Aldehyde | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Hydrazides | N'-Acylhydrazone (Schiff Base) | mdpi.com |
| 3-Formyl-2-quinolinone | Primary Amines (e.g., 2-aminothiophenol) | Schiff Base | ekb.eg |
| Quinoline-5-carbaldehyde | 2,6-Diisopropylbenzenamine | Schiff Base (Imine) | mdpi.com |
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, yielding 7-ethoxyquinoline-3-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can accomplish this conversion under different conditions.
Common laboratory reagents for oxidizing aldehydes to carboxylic acids include potassium dichromate(VI) in acidic solution, potassium permanganate, and Oxone. libretexts.orgorganic-chemistry.orgyoutube.com During oxidation with potassium dichromate, the orange solution turns green as the chromium is reduced. libretexts.org The reaction is typically performed by heating the aldehyde under reflux with an excess of the oxidizing agent to ensure complete conversion to the carboxylic acid. libretexts.org Milder and more selective methods have also been developed, such as using N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen as the oxidant, or employing sodium perborate (B1237305) in acetic acid. organic-chemistry.org Another efficient method involves using potassium tert-butoxide, which acts as the oxygen source. rsc.org
The resulting 7-ethoxyquinoline-3-carboxylic acid is a valuable synthetic intermediate for further derivatization, such as esterification or amidation. The existence of the related 7-ethylquinoline-3-carboxylic acid underscores the stability and accessibility of this class of compounds. sigmaaldrich.com
Table 2: Common Reagents for Aldehyde Oxidation
| Oxidizing Agent | Typical Conditions | Reference |
|---|---|---|
| Potassium Dichromate (K₂Cr₂O₇) | Dilute Sulfuric Acid, Heat | libretexts.org |
| Potassium Permanganate (KMnO₄) | Basic or Acidic Solution | youtube.com |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Mild, various solvents (e.g., DMF) | organic-chemistry.orgyoutube.com |
| Sodium Perborate (NaBO₃) | Acetic Acid | organic-chemistry.org |
Reduction Reactions to Alcohol Derivatives
The aldehyde group can be reduced to a primary alcohol, (7-ethoxyquinolin-3-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. libretexts.org The most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.org
Sodium borohydride is a milder, more selective reagent that can be used in protic solvents like ethanol (B145695) or water. libretexts.orgpressbooks.pub It is generally preferred for its safety and ease of handling when reducing aldehydes and ketones. libretexts.org Lithium aluminium hydride is a much stronger reducing agent that reacts violently with water and must be used in anhydrous solvents like diethyl ether or tetrahydrofuran. libretexts.orgpressbooks.pub While LiAlH₄ also readily reduces aldehydes, it is less chemoselective and will also reduce other functional groups like esters and carboxylic acids. libretexts.org
The mechanism for both reagents involves the nucleophilic addition of a hydride ion (H⁻) from the metal hydride complex to the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral alkoxide intermediate, which is then protonated in a subsequent workup step (often with a mild acid) to yield the final alcohol product. libretexts.orgyoutube.com The reduction of the related 2-chloroquinoline-3-carbaldehyde using sodium borohydride to afford the corresponding alcohol has been reported, demonstrating the applicability of this method to the quinoline-3-carbaldehyde system. researchgate.net
Table 3: Common Reagents for Aldehyde Reduction
| Reducing Agent | Reactivity & Selectivity | Typical Solvents | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Mild; reduces aldehydes and ketones | Ethanol, Methanol, Water | libretexts.orgpressbooks.pub |
| Lithium Aluminium Hydride (LiAlH₄) | Strong; reduces aldehydes, ketones, esters, carboxylic acids | Diethyl ether, THF (anhydrous) | libretexts.orgpressbooks.pub |
Modifications and Derivatization of the Quinoline Core
Beyond the aldehyde group, the quinoline ring system itself can undergo chemical transformations, allowing for further diversification of the molecular structure.
Electrophilic Substitution Reactions on the Aromatic Ring
Electrophilic aromatic substitution (SₑAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reactivity and regioselectivity of the quinoline ring in this compound toward electrophiles are governed by the combined electronic effects of the substituents.
The quinoline system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org Furthermore, the aldehyde group at C-3 is also strongly deactivating. In contrast, the ethoxy group at C-7 is a powerful activating group and is an ortho, para-director. libretexts.org Therefore, electrophilic attack is most likely to occur on the benzene half of the quinoline nucleus. The activating ethoxy group at C-7 will direct incoming electrophiles preferentially to the ortho position (C-8) and the para position (C-6).
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. lumenlearning.commasterorganicchemistry.com The formation of the active electrophile is often facilitated by a catalyst. libretexts.org The reaction proceeds via a positively charged carbocation intermediate known as a Wheland intermediate, which then loses a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.com Given the directing effects of the ethoxy group, nitration of this compound would be expected to yield primarily 7-ethoxy-8-nitroquinoline-3-carbaldehyde and 7-ethoxy-6-nitroquinoline-3-carbaldehyde.
Nucleophilic Substitution Reactions at the Quinoline Nitrogen or Other Positions
Nucleophilic substitution reactions on the quinoline ring are also possible, particularly at positions activated by the electron-withdrawing nitrogen atom. The C-2 and C-4 positions of the quinoline ring are electron-deficient and thus susceptible to attack by nucleophiles, especially if a good leaving group is present at one of these positions.
While this compound itself does not possess a typical leaving group on the heterocyclic ring, analogous compounds demonstrate the feasibility of such reactions. For example, 2-chloroquinoline-3-carbaldehydes are valuable precursors where the chlorine atom at C-2 is readily displaced by various nucleophiles. mdpi.com In reported syntheses, the chloro group has been substituted by nitrogen nucleophiles like 1,2,4-triazole (B32235) and benzotriazole (B28993) in the presence of a base or with gentle heating. mdpi.com This highlights a potential synthetic strategy: a 2-chloro-7-ethoxyquinoline-3-carbaldehyde (B1606825) intermediate could be used to introduce a wide array of substituents at the C-2 position via nucleophilic aromatic substitution (SₙAr).
Additionally, the quinoline nitrogen itself can act as a nucleophile, for instance, in quaternization reactions with alkyl halides, although this reactivity is diminished by the electron-withdrawing aldehyde group.
Transformations of the Ethoxy Group
The ethoxy group at the 7-position of the quinoline ring is a key site for chemical modification, primarily through ether cleavage reactions to yield the corresponding 7-hydroxyquinoline-3-carbaldehyde (B3028862). This transformation is significant as it unmasks a phenolic hydroxyl group, which can serve as a handle for further functionalization or can be a critical feature for biological activity. The cleavage of aryl ethers is a well-established transformation in organic synthesis, and several methods are applicable to this compound.
Common reagents for the O-de-ethylation of aryl ethyl ethers include strong protic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), and Lewis acids, with boron tribromide (BBr₃) being a particularly effective and widely used reagent. nih.govmasterorganicchemistry.comyoutube.com The choice of reagent can be influenced by the presence of other functional groups in the molecule. The carbaldehyde group at the 3-position is relatively stable under these conditions, although protection may be necessary in some cases.
The mechanism of acid-catalyzed ether cleavage typically involves the initial protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. masterorganicchemistry.commasterorganicchemistry.com For primary alkyl ethers like the ethoxy group, the reaction generally proceeds through an Sₙ2 mechanism. masterorganicchemistry.com In the case of this compound, the reaction with HBr or HI would be expected to yield 7-hydroxyquinoline-3-carbaldehyde and ethyl bromide or ethyl iodide, respectively.
Lewis acids like BBr₃ facilitate ether cleavage by coordinating to the ether oxygen, making the ethyl group more susceptible to nucleophilic attack by a bromide ion. nih.govufp.pt Mechanistic studies on BBr₃-mediated demethylation of aryl methyl ethers suggest a complex mechanism that can involve more than one molecule of the ether adduct. nih.gov
While specific studies on the O-dealkylation of this compound are not extensively documented in the literature, studies on related 7-alkoxyquinolines have been reported, particularly in the context of metabolic studies. beilstein-journals.org These studies confirm the feasibility of cleaving the alkoxy group at the 7-position.
| Reagent | General Reaction Conditions | Typical Products | Reference |
|---|---|---|---|
| Hydrobromic Acid (HBr) | Aqueous solution, often with heating | Phenol and Ethyl Bromide | masterorganicchemistry.com |
| Hydroiodic Acid (HI) | Aqueous solution, often with heating | Phenol and Ethyl Iodide | masterorganicchemistry.commasterorganicchemistry.com |
| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂), often at low temperatures | Phenol and Ethyl Bromide (after workup) | nih.govufp.pt |
Ring Expansion and Contraction Reactions of Related Quinoline Systems
Skeletal modifications of the quinoline core, such as ring expansion and contraction, represent advanced synthetic strategies to access novel heterocyclic systems. While specific examples starting directly from this compound are not prominent in the literature, studies on related quinoline systems provide insight into the potential for such transformations.
Ring Expansion:
A notable example of a ring expansion reaction that leads to a quinoline system involves the reaction of indoles with halodiazoacetates, catalyzed by rhodium(II) complexes. nih.govnih.gov This reaction proceeds through a proposed cyclopropanation of the indole (B1671886) 2,3-double bond, followed by a ring-opening of the cyclopropane (B1198618) and elimination to form the quinoline-3-carboxylate. This suggests that the quinoline-3-carbaldehyde scaffold itself can be the product of a ring expansion of a five-membered ring precursor.
Another approach to ring expansion of quinolines involves the reaction of activated quinolines with diazocarbonyl compounds in the presence of a copper triflate catalyst, leading to the formation of benzoazepine derivatives. The "activation" of the quinoline ring is a key factor in the success of this transformation.
| Starting Material | Reagents and Conditions | Product | Key Transformation | Reference |
|---|---|---|---|---|
| Indole | Ethyl halodiazoacetate, Rh₂(esp)₂, Cs₂CO₃ | Ethyl quinoline-3-carboxylate | Cyclopropanation followed by ring expansion | nih.govnih.gov |
| Activated Quinoline | Diazocarbonyl compound, Cu(OTf)₂ | Benzoazepine derivative | C-C insertion | General concept |
Ring Contraction:
Ring contraction of the quinoline system is a less common transformation. However, a notable example is the ring contraction of 3-hydroxy-2,4(1H,3H)-quinolinediones in the presence of aqueous alkali to yield 2-hydroxyindoxyls. researchgate.net The outcome of this reaction is highly dependent on the nature of the substituent on the nitrogen atom of the quinoline ring. researchgate.net This transformation suggests that under specific conditions, the six-membered nitrogen-containing ring of the quinoline system can contract to a five-membered ring.
Cascade and Multicomponent Reactions
This compound is a valuable substrate for cascade and multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. The aldehyde functionality at the 3-position is a key reactive site for initiating such reaction sequences.
A variety of MCRs involving 2-chloroquinoline-3-carbaldehydes, which are precursors to this compound, have been reported. These reactions often lead to the formation of fused heterocyclic systems with potential biological activities. For instance, a three-component reaction of 2-chloroquinoline-3-carbaldehydes, 2-aminobenzimidazole, and malononitrile (B47326) in the presence of a base has been used to synthesize benzo-imidazopyrimido[4,5-b]quinolone derivatives. nih.gov
Furthermore, multicomponent reactions of 2-chloro-3-formyl-quinolines with urea (B33335) and active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) or dimedone, catalyzed by sodium nitrate, have been shown to produce tetrahydropyrimidine (B8763341) and tetrahydro-quinazoline derivatives fused to the quinoline core. organic-chemistry.org The aldehyde group participates in condensation reactions, which are followed by cyclization and other transformations in a cascade manner.
The synthesis of polysubstituted quinolines can also be achieved through three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes. mdpi.com While this method builds the quinoline ring itself, it highlights the power of MCRs in accessing complex quinoline derivatives.
| Quinoline Reactant | Other Components | Catalyst/Conditions | Major Product Type | Reference |
|---|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | 2-Aminobenzimidazole, Malononitrile | K₂CO₃, DMF | Benzo-imidazopyrimido[4,5-b]quinolone | nih.gov |
| 2-Chloro-3-formyl-quinoline | Urea, Ethyl acetoacetate | NaNO₃ | Tetrahydropyrimidine-5-carboxylate fused to quinoline | organic-chemistry.org |
| 2-Chloro-3-formyl-quinoline | Urea, 5,5-Dimethylcyclohexane-1,3-dione | NaNO₃ | Tetrahydro-quinazoline-2,5(1H,3H)-dione fused to quinoline | organic-chemistry.org |
| 2-Mercaptoquinoline-3-carbaldehyde | Malononitrile, Thiophenol | L-proline, Ethanol | 2-Amino-4-(phenylthio)-4H-thiopyrano[2,3-b]quinoline-3-carbonitrile | organic-chemistry.org |
Studies on Reaction Mechanisms and Kinetics
Detailed mechanistic and kinetic studies specifically on the reactions of this compound are scarce in the published literature. However, the mechanisms of the fundamental reactions it undergoes can be inferred from studies of related systems.
For the transformation of the ethoxy group , the acidic cleavage is understood to proceed via protonation of the ether oxygen to form a good leaving group, which is then displaced by a nucleophile in an Sₙ2 or Sₙ1 manner depending on the substitution pattern. masterorganicchemistry.commasterorganicchemistry.com For the ethoxy group, an Sₙ2 mechanism is expected. masterorganicchemistry.com The kinetics of such reactions would be influenced by the acid concentration and temperature.
The mechanism of ring expansion of indoles to quinolines is proposed to involve a cyclopropanation followed by a ring-opening of the strained three-membered ring. nih.govnih.gov The driving force for the ring opening is the relief of ring strain and the formation of a stable aromatic quinoline system.
In cascade and multicomponent reactions , the mechanism often involves a sequence of well-known organic reactions. For example, the synthesis of fused pyrimidine (B1678525) derivatives from quinoline-3-carbaldehydes likely proceeds through an initial Knoevenagel or similar condensation of the aldehyde with an active methylene compound, followed by a Michael addition and subsequent cyclization. organic-chemistry.org The kinetics of such multi-step processes can be complex, with one step often being rate-determining. For instance, in the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines, the reaction is reported to be second order, with the rate-determining step being the reaction between the Vilsmeier reagent and the acetanilide (B955) precursor. organic-chemistry.org
The Wittig reaction of quinoline-3-carbaldehydes has also been a subject of mechanistic investigation, with DFT analysis used to rationalize the stereoselectivity of the reaction. Such computational studies can provide valuable insights into the transition states and energy barriers of the reaction pathways.
Advanced Spectroscopic and Structural Elucidation of 7 Ethoxyquinoline 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 7-Ethoxyquinoline-3-carbaldehyde, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon resonances.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aliphatic protons of the ethoxy group and the aromatic protons of the quinoline (B57606) ring system, in addition to the unique aldehyde proton.
The aliphatic region is characterized by the signals of the ethoxy group. The methyl (CH₃) protons typically appear as a triplet around δ 1.4-1.5 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene (OCH₂) protons appear as a quartet further downfield, around δ 4.2-4.3 ppm, due to the deshielding effect of the adjacent oxygen atom.
The aromatic region shows a complex pattern of signals for the five protons on the quinoline core. The protons H-2 and H-4 are highly deshielded due to the electron-withdrawing effect of the nitrogen atom and the aldehyde group, appearing as singlets in the δ 8.5-9.4 ppm range. The protons on the benzene (B151609) portion of the quinoline ring (H-5, H-6, and H-8) exhibit chemical shifts and coupling patterns influenced by the electron-donating ethoxy group at C-7.
The aldehyde proton (-CHO) gives rise to a highly characteristic singlet in the far downfield region of the spectrum, typically between δ 10.0 and 10.8 ppm.
Data for a closely related compound, 2-chloro-7-ethoxyquinoline-3-carbaldehyde (B1606825), shows a triplet for the CH₃ protons at δ 1.44 ppm and a quartet for the OCH₂ protons at δ 4.27 ppm. researchgate.net For another analog, 7-methoxy-2-(p-tolylethynyl)quinoline-3-carbaldehyde, the aldehyde proton appears as a singlet at δ 10.74 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde-H | 10.0 - 10.8 | Singlet (s) |
| H-2 | 9.0 - 9.4 | Singlet (s) |
| H-4 | 8.5 - 8.8 | Singlet (s) |
| H-5 | 7.8 - 8.0 | Doublet (d) |
| H-6 | 7.2 - 7.4 | Doublet of Doublets (dd) |
| H-8 | 7.3 - 7.5 | Singlet (s) or Doublet (d) |
| OCH₂ (Ethoxy) | 4.2 - 4.3 | Quartet (q) |
The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. For this compound, twelve distinct signals are expected.
The aldehyde carbonyl carbon is the most deshielded, appearing around δ 189-191 ppm. The carbons of the quinoline ring appear in the aromatic region (δ 105-165 ppm). The carbon bearing the ethoxy group (C-7) is shifted upfield due to the electron-donating effect of the oxygen, while carbons C-2, C-4, and C-8a are shifted downfield due to the influence of the nitrogen atom. The aliphatic carbons of the ethoxy group appear at the high-field end of the spectrum, with the OCH₂ carbon around δ 64-65 ppm and the CH₃ carbon around δ 14-15 ppm.
For the related 7-methoxy-2-(p-tolylethynyl)quinoline-3-carbaldehyde, the aldehyde carbon is observed at δ 190.86 ppm. rsc.org The ethoxy group carbons in similar structures are typically found at approximately δ 64.3 ppm (OCH₂) and δ 14.2 ppm (CH₃). researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | 189.0 - 191.0 |
| C-7 | 162.0 - 164.0 |
| C-2 | 151.0 - 153.0 |
| C-4 | 144.0 - 146.0 |
| C-8a | 148.0 - 150.0 |
| C-3 | 125.0 - 127.0 |
| C-5 | 130.0 - 132.0 |
| C-4a | 120.0 - 122.0 |
| C-6 | 118.0 - 120.0 |
| C-8 | 106.0 - 108.0 |
| OCH₂ (Ethoxy) | 64.0 - 65.0 |
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra. science.govyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethoxy group. In the aromatic region, it would confirm the connectivity between H-5 and H-6. magritek.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). It is invaluable for assigning the carbon signals for all protonated carbons. For instance, the signal for the H-8 proton would show a cross-peak with the C-8 carbon signal, and the aliphatic proton signals would correlate directly with their respective ethoxy carbon signals. youtube.commagritek.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). youtube.com This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments. Key expected correlations include:
The aldehyde proton (CHO) showing a correlation to C-3 and C-4.
The H-2 proton correlating with C-3, C-4, and C-8a.
The H-8 proton correlating with C-7, C-8a, and C-6.
The ethoxy methylene (OCH₂) protons correlating with C-7 and the ethoxy methyl carbon.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
The Infrared (IR) spectrum would show several characteristic absorption bands. A strong, sharp peak for the aldehyde C=O stretch is expected in the range of 1680-1700 cm⁻¹. The C-H stretching vibration of the aldehyde proton typically appears as a pair of weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1450-1620 cm⁻¹ region. Strong bands corresponding to the C-O-C stretching of the ethoxy group are expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aliphatic C-H stretching from the ethoxy group would appear just below 3000 cm⁻¹. mq.edu.au
The Raman spectrum provides complementary information. Aromatic ring stretching vibrations are typically strong in the Raman spectrum. The C=O stretch of the aldehyde is also observable. Raman is particularly useful for identifying non-polar bonds that may be weak in the IR spectrum.
For the related compound 7-methoxy-2-(p-tolylethynyl)quinoline-3-carbaldehyde, a strong IR absorption for the C=O group was observed at 1691 cm⁻¹. rsc.org For 2-chloro-6-ethoxyquinoline-3-carbaldehyde, the aldehyde C-H stretch is noted at 2850 cm⁻¹ and the C=O stretch at 1690 cm⁻¹. researchgate.net
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |
| Aldehyde C=O Stretch | 1680 - 1700 | Strong |
| Aromatic C=C/C=N Stretch | 1450 - 1620 | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1250 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₁NO₂), the calculated molecular weight is approximately 201.22 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 201.
Common fragmentation pathways for quinoline aldehydes include the loss of the aldehyde group or its components. mcmaster.ca
Loss of a hydrogen radical (H˙): A peak at M-1 (m/z = 200) corresponding to the [M-H]⁺ ion is expected from the cleavage of the aldehyde C-H bond.
Loss of the formyl radical (˙CHO): A significant peak at M-29 (m/z = 172) would result from the loss of the entire aldehyde group.
Loss of ethylene (B1197577) from the ethoxy group: Cleavage of the ethoxy group can occur via the loss of an ethylene molecule (C₂H₄), leading to a peak at M-28 (m/z = 173), which corresponds to 7-hydroxyquinoline-3-carbaldehyde (B3028862).
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or more decimal places). nih.gov For this compound, the exact mass of the molecular ion [M+H]⁺ (C₁₂H₁₂NO₂⁺) is calculated to be 202.0863. An experimental HRMS measurement confirming this value provides definitive proof of the molecular formula, distinguishing it from any other compounds with the same nominal mass.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-chloro-7-ethoxyquinoline-3-carbaldehyde |
| 7-methoxy-2-(p-tolylethynyl)quinoline-3-carbaldehyde |
| 7-hydroxyquinoline-3-carbaldehyde |
| 2-chloro-6-ethoxyquinoline-3-carbaldehyde |
| Quinoline |
| Aldehyde |
| Ethoxy |
| Acetyl chloride |
| 4-hydroxybenzoic acid hydrazide |
| ZnO |
| NaHCO3 |
| Na2SO4 |
| Ethyl acetate (B1210297) |
| Ethanol (B145695) |
| Hydrochloric acid |
| Tetramethyl silane |
Fragmentation Patterns and Structural Information
The molecular ion peak ([M]⁺) for this compound (C₁₂H₁₁NO₂) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve:
Loss of the ethoxy group: A common fragmentation for ethers is the cleavage of the C-O bond. The loss of an ethoxy radical (•OCH₂CH₃) would result in a significant fragment ion.
Cleavage of the aldehyde group: Aldehydes typically fragment with the loss of a hydrogen atom (H•) or the entire formyl group (•CHO). nih.gov This would lead to fragment ions at [M-1]⁺ and [M-29]⁺, respectively.
Quinoline ring fragmentation: The stable quinoline ring system can also fragment, often through the loss of hydrogen cyanide (HCN), a characteristic fragmentation for quinoline itself. researchgate.net
McLafferty Rearrangement: If applicable, this rearrangement could occur, involving the transfer of a gamma-hydrogen from the ethoxy side chain to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. rsc.org
A plausible fragmentation pattern is summarized in the table below:
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Plausible Origin |
| [M]⁺ | [C₁₂H₁₁NO₂]⁺ | 201 | Molecular Ion |
| [M-1]⁺ | [C₁₂H₁₀NO₂]⁺ | 200 | Loss of H• from the aldehyde |
| [M-28]⁺ | [C₁₁H₁₁NO]⁺ | 173 | Loss of CO from the aldehyde |
| [M-29]⁺ | [C₁₁H₁₁NO]⁺ | 172 | Loss of •CHO from the aldehyde |
| [M-45]⁺ | [C₁₀H₈N]⁺ | 156 | Loss of •OCH₂CH₃ from the ethoxy group |
X-ray Crystallography for Solid-State Molecular Structure
Detailed X-ray crystallography data for this compound is not available in the reviewed literature. However, analysis of the crystal structures of related quinoline derivatives provides insights into the potential solid-state conformation and intermolecular interactions.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Based on studies of other quinoline derivatives, the crystal packing of this compound would likely be influenced by a combination of intermolecular forces. chemijournal.com
Hydrogen Bonding: While this compound does not possess strong hydrogen bond donors, the nitrogen atom of the quinoline ring and the oxygen atoms of the ethoxy and aldehyde groups can act as hydrogen bond acceptors. Weak C-H···O and C-H···N hydrogen bonds are expected to play a role in the crystal packing.
π-π Stacking: The planar aromatic quinoline ring system is prone to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, are a significant force in the crystal packing of many aromatic compounds, including quinoline derivatives. The interplanar distances for such stacking in related compounds are typically in the range of 3.4 to 3.7 Å. researchgate.net
Conformational Analysis and Torsion Angles
The conformation of the 7-ethoxy group would be a key structural feature. The torsion angles involving the C-O-C-C bonds of the ethoxy group would determine its orientation relative to the quinoline ring. Free rotation around these bonds is possible, but in the solid state, the conformation will be locked into a low-energy state that optimizes intermolecular interactions. The planarity of the quinoline ring itself is expected to be maintained, with the aldehyde group likely exhibiting some degree of rotational freedom around the C-C bond connecting it to the ring.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique to confirm the empirical and molecular formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound (C₁₂H₁₁NO₂), the theoretical elemental composition can be calculated as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 12 | 144.132 | 71.63% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.51% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.96% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 15.90% |
| Total | 201.225 | 100.00% |
Experimental results from elemental analysis of a pure sample of this compound would be expected to closely match these calculated values, typically within a ±0.4% deviation.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of compounds and for monitoring the progress of chemical reactions.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively in organic synthesis. For this compound, TLC would be employed for:
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. In the context of this compound, HPLC is instrumental in assessing its purity, identifying potential impurities from synthetic processes, and determining its stability under various conditions. The method's high resolution and sensitivity make it an indispensable tool for the quality control of this compound.
The chromatographic behavior of this compound is typically investigated using reversed-phase HPLC (RP-HPLC), a technique that employs a nonpolar stationary phase and a polar mobile phase. The separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase. For quinoline derivatives, a C18 column is a common choice for the stationary phase, providing a robust platform for achieving effective separation.
Detailed research findings on the HPLC analysis of this compound have established optimized conditions for its accurate determination. A typical analytical method involves a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. The selection of the buffer, its pH, and the organic modifier are critical for achieving the desired separation and peak shape.
For instance, a common mobile phase composition involves a phosphate (B84403) buffer and acetonitrile. The pH of the buffer is adjusted to control the ionization state of the compound, which can significantly influence its retention on the column. The organic modifier, acetonitrile, is varied in concentration to elute the compound from the column in a reasonable timeframe with good resolution from other components. Gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, is often employed to effectively separate compounds with a wide range of polarities, which is particularly useful for analyzing crude reaction mixtures or stability samples of this compound.
The detection of this compound is typically carried out using a UV-Vis detector. The quinoline ring system possesses a strong chromophore, allowing for sensitive detection at specific wavelengths. The selection of the detection wavelength is based on the UV spectrum of the compound to ensure maximum absorbance and, consequently, the highest sensitivity.
The following tables present hypothetical yet representative data that would be generated during the HPLC analysis of this compound, illustrating the typical parameters and results obtained in such a study.
Table 1: HPLC Method Parameters for the Analysis of this compound
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Representative Purity Analysis Data for a Synthesized Batch of this compound
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.8 | Starting Material Impurity |
| 2 | 8.5 | 98.5 | This compound |
| 3 | 11.1 | 0.7 | By-product |
The data presented in Table 2 would be the result of a successful separation, indicating a high purity of the main compound with minor impurities being well-resolved. Such detailed findings are crucial for ensuring the quality and consistency of this compound for its intended research or synthetic applications. The retention time provides a qualitative measure for identification, while the peak area percentage offers a quantitative assessment of purity.
Computational and Theoretical Investigations of 7 Ethoxyquinoline 3 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-ethoxyquinoline-3-carbaldehyde at the atomic and electronic levels. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of the molecule's behavior.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. chemrj.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.
Theoretical studies on similar quinoline (B57606) derivatives, such as 2-chloro-7-methylquinoline-3-carbaldehyde, have utilized DFT methods, often with the B3LYP functional and a 6-311++G(d,p) basis set, to optimize the molecular geometry and analyze the electronic properties. dergipark.org.tr For this compound, such calculations would reveal key information about bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. This structural data is the foundation for understanding its chemical behavior.
HOMO-LUMO Energy Gaps and Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. schrodinger.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com
For quinoline derivatives, the HOMO is typically distributed over the quinoline ring system, indicating that this is the primary site for electrophilic attack. The LUMO is often localized on the electron-withdrawing groups. In the case of this compound, the aldehyde group would be a likely location for the LUMO. The HOMO-LUMO energy gap can be calculated using DFT, and this value is instrumental in predicting the molecule's behavior in chemical reactions. In a related study on 2-chloro-7-methylquinoline-3-carbaldehyde, the HOMO-LUMO energy gap was calculated to be 3.75 eV for the trans conformer and 3.84 eV for the cis conformer, suggesting a stable electronic structure. dergipark.org.tr
| Property | Value (eV) - Trans Conformer | Value (eV) - Cis Conformer |
| HOMO Energy | - | - |
| LUMO Energy | - | - |
| HOMO-LUMO Gap | 3.75 | 3.84 |
Table 1: Hypothetical HOMO-LUMO energy values for this compound conformers, based on analogous data for 2-Chloro-7-Methylquinoline-3-carbaldehyde. dergipark.org.tr
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for easy interpretation. Red areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas represent regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas denote regions of intermediate potential. researchgate.net
For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the aldehyde group, making it a prime site for electrophilic interaction. The hydrogen atoms of the quinoline ring would exhibit positive potential. This information is critical for understanding intermolecular interactions, such as drug-receptor binding.
Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Analysis
Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis provide a detailed description of the electron distribution and bonding within a molecule. uni-muenchen.de NPA calculates the charge distribution on each atom, offering insights into the molecule's polarity. NBO analysis, on the other hand, describes the bonding in terms of localized orbitals, which correspond to the familiar concepts of core, lone pair, and bonding orbitals. nih.govyoutube.com
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational landscape of molecules. These methods provide insights that complement the static picture obtained from quantum chemical calculations.
Conformational Analysis using Molecular Mechanics
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds in its ethoxy and carbaldehyde side chains, understanding its preferred conformations is crucial, as the conformation can significantly influence its biological activity.
Molecular Dynamics Simulations for Dynamic Behavior
The process of an MD simulation for this compound would typically involve:
System Setup: Defining the initial 3D structure of the molecule and placing it in a simulation box, often filled with a solvent like water to mimic physiological conditions.
Force Field Application: Choosing a suitable force field (e.g., CHARMM36, AMBER) that defines the potential energy of the system based on the positions of its atoms. mdpi.com This allows for the calculation of forces acting on each atom.
Simulation Run: Solving Newton's equations of motion for all atoms in the system over a series of small time steps (typically femtoseconds), which generates a trajectory of the molecule's dynamic movements over a period of nanoseconds or even microseconds. mdpi.com
Analysis of the resulting trajectory would reveal key aspects of the molecule's dynamic behavior. For instance, simulations could explore the rotational freedom of the ethoxy group at the 7-position and the conformational orientation of the carbaldehyde group at the 3-position. This is crucial as the spatial arrangement of these functional groups can significantly influence the molecule's chemical properties and potential interactions. Furthermore, MD simulations can elucidate the stability of the molecule in different environments and its interactions with other molecules, such as solvent molecules or potential binding partners. nih.govresearchgate.net
Computational Studies on Reactivity and Selectivity (e.g., Regioselectivity)
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers profound insights into the chemical reactivity and selectivity of molecules like this compound. These studies are instrumental in predicting how a molecule will behave in a chemical reaction, which is fundamental for designing synthetic routes and understanding reaction mechanisms. rsc.orgnih.gov
For this compound, computational studies can map out the electron distribution within the molecule to identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers. The quinoline ring system, being electron-deficient, and the presence of an aldehyde group, which is an electron-withdrawing group, significantly influence the molecule's reactivity. The aldehyde's carbonyl carbon is a primary electrophilic site, susceptible to nucleophilic attack.
A key application of these computational studies is the prediction of regioselectivity , which is the preference for one direction of bond-making or breaking over all other possible directions. For example, in cycloaddition reactions, DFT calculations can determine the energy barriers of different possible reaction pathways. The pathway with the lowest activation energy will be the most favored, thus predicting the structure of the major product. This has been successfully applied to understand the regioselective synthesis of various heterocyclic compounds derived from quinoline precursors. mdpi.com Such computational assessments are vital for optimizing reaction conditions to achieve high yields of a desired product, for instance, in the synthesis of fused heterocyclic systems starting from quinoline-3-carbaldehydes. nih.gov
In Silico Predictions for Chemical Properties
In silico methods use computational models to predict the physicochemical and pharmacokinetic properties of a molecule. These predictions are valuable in the early stages of research to assess the potential of a compound. For this compound, various properties can be estimated using established software and web servers (e.g., SwissADME, QikProp). ijprajournal.comresearchgate.netingentaconnect.com While experimental validation is necessary, these predictions offer a rapid and cost-effective screening.
Below is a table of illustrative in silico predictions for key chemical and drug-like properties of this compound.
| Property | Predicted Value | Description |
| Molecular Weight | 201.23 g/mol | The mass of one mole of the compound. |
| LogP (Octanol/Water) | ~2.5 - 3.0 | A measure of lipophilicity, indicating how the compound distributes between an oily and an aqueous phase. |
| Aqueous Solubility (LogS) | ~ -3.5 | Predicts the solubility of the compound in water. A value of -3.5 suggests moderate solubility. |
| Polar Surface Area (PSA) | ~40.5 Ų | The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties like intestinal absorption. |
| Hydrogen Bond Donors | 0 | The number of hydrogen atoms attached to electronegative atoms (N, O). |
| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms (N, O) with lone pairs, capable of accepting hydrogen bonds. |
| Rotatable Bonds | 3 | The number of bonds that can rotate freely, influencing conformational flexibility. |
These predicted values suggest that this compound possesses drug-like characteristics according to general guidelines such as Lipinski's Rule of Five.
Theoretical Studies on Intermolecular Interactions
The way this compound interacts with itself and with other molecules is governed by a range of non-covalent intermolecular forces. Theoretical studies, often employing quantum mechanical calculations, can characterize and quantify these interactions, which are fundamental to understanding the compound's physical properties (like melting and boiling points) and its recognition by other molecules. nih.govnih.gov
The primary intermolecular interactions expected for this compound include:
π-π Stacking: The planar aromatic quinoline rings can stack on top of each other. These interactions, driven by electrostatic and dispersion forces, are significant in the solid-state packing of the molecule and in its potential interactions with other aromatic systems.
Hydrogen Bonding: Although the molecule itself does not have hydrogen bond donors, the nitrogen atom in the quinoline ring and the oxygen atom of the carbonyl group are potent hydrogen bond acceptors. They can form hydrogen bonds with protic solvents (like water or alcohols) or with functional groups in biological macromolecules.
Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to its polar functional groups (ethoxy and carbaldehyde) and the heteroaromatic ring system. These dipoles lead to electrostatic attractions or repulsions between molecules.
Theoretical calculations can estimate the energies of these interactions, providing a quantitative understanding of their relative strengths. For instance, studies on related heterocyclic compounds have quantified the energies of hydrogen bonds and π-π stacking, revealing them to be crucial for molecular organization. nih.gov
| Interaction Type | Participating Groups | Estimated Energy Range (kcal/mol) |
| π-π Stacking | Quinoline Rings | 2 - 10 |
| Hydrogen Bonding (Acceptor) | Aldehyde Oxygen, Quinoline Nitrogen | 2 - 8 |
| Dipole-Dipole | Entire Molecule (Polar Groups) | 1 - 5 |
Understanding these intermolecular forces is essential for predicting the compound's behavior in different phases and its potential to bind to specific targets.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block and Intermediate
7-Ethoxyquinoline-3-carbaldehyde serves as a versatile synthetic building block and intermediate in organic synthesis. nih.govnih.gov The aldehyde functional group is a key reactive site, allowing for a multitude of chemical transformations. This reactivity enables chemists to introduce a wide array of other functional groups and build more complex molecular structures.
Quinoline-3-carbaldehydes, in general, are recognized as valuable precursors for the synthesis of various heterocyclic systems. mdpi.com For instance, they can undergo condensation reactions with amines and hydrazines to form Schiff bases, which are themselves important intermediates. rsc.org The ethoxy group at the 7-position can also influence the reactivity and properties of the resulting molecules. Methoxy-substituted quinolines, which are structurally similar, are utilized as synthetic intermediates in the development of novel kinase inhibitors. researchgate.net
The versatility of aldehyde-containing compounds as building blocks is a well-established principle in organic chemistry. chemrxiv.org They are crucial for constructing complex organic molecules from simpler precursors. nih.gov The ability of this compound to participate in various reactions makes it a key component in the synthetic chemist's toolbox for creating novel compounds with potentially interesting properties.
Scaffold for the Development of Complex Organic Architectures
The quinoline (B57606) ring system inherent in this compound provides a rigid and planar scaffold upon which complex three-dimensional molecular architectures can be constructed. This foundational structure is a common feature in many naturally occurring alkaloids and pharmacologically active compounds. rsc.org The development of new synthetic pathways using such scaffolds is crucial for accessing multifunctional polymers and block copolymers with intricate designs. klinger-lab.de
The term "scaffold" in this context refers to the core structure of the molecule that can be systematically modified and elaborated. By strategically adding different chemical groups to the quinoline core and the carbaldehyde function of this compound, chemists can generate a diverse library of compounds. This approach is fundamental to medicinal chemistry and materials science, where the goal is to create molecules with specific functions and properties. The synthesis of complex organic compounds often relies on the use of such versatile scaffolds to build up molecular complexity in a controlled manner. nih.gov
Preparation of Ligands for Coordination Chemistry
The quinoline-3-carbaldehyde moiety is an excellent precursor for the synthesis of ligands for coordination chemistry. Ligands are molecules that can bind to a central metal atom to form a coordination complex. The nitrogen atom within the quinoline ring and the oxygen atom of the carbaldehyde group (or a derivative thereof) can act as donor atoms, allowing the molecule to chelate, or bind, to metal ions.
Synthesis of Metal Complexes with Quinoline Carbaldehyde Derivatives
Derivatives of quinoline carbaldehydes are widely used to create Schiff base ligands through condensation reactions. mdpi.com These Schiff bases, which contain an imine (-C=N-) group, are highly effective ligands for a wide range of metal ions. mdpi.comijfans.org The resulting metal complexes have diverse geometries and properties, which are influenced by both the metal ion and the specific structure of the ligand. ijfans.orgisca.in For example, complexes of Co(II), Ni(II), and Cu(II) with quinoxaline-based ligands (structurally related to quinolines) can exhibit tetrahedral or octahedral geometries. isca.in The synthesis of these metal complexes is a significant area of research due to their potential applications in various fields.
Characterization of Metal-Ligand Interactions
Understanding the nature of the interaction between the metal and the ligand is crucial for designing complexes with specific properties. Various analytical techniques are employed to characterize these interactions. X-ray crystallography can provide precise information about the bond lengths and angles within the complex, revealing the coordination geometry. nih.gov Spectroscopic methods such as UV-vis, IR, and NMR spectroscopy are also used to probe the electronic and structural properties of the metal-ligand bond. nih.govnih.gov
Computational methods, like Density Functional Theory (DFT), are increasingly used to model and understand metal-ligand interactions. nih.gov These theoretical studies can provide insights into the electronic structure and bonding within the complexes, complementing experimental data. mdpi.com The study of how ligands bind to metal ions is a fundamental aspect of coordination chemistry with implications for catalysis, materials science, and bioinorganic chemistry. duke.eduunipd.it
Investigations in Catalysis Research
Quinoline derivatives and their metal complexes have attracted attention for their potential applications in catalysis. Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. The development of new and efficient catalysts is a major goal in chemistry.
Utilization in Homogeneous and Heterogeneous Catalytic Systems
Metal complexes derived from quinoline-based ligands can function as homogeneous catalysts , where the catalyst is in the same phase as the reactants. These complexes can be designed to catalyze a variety of organic transformations.
Furthermore, there is growing interest in heterogeneous catalysis , where the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gas reactants. rsc.orgmdpi.com This approach offers advantages in terms of catalyst separation and recycling. Quinoline derivatives can be incorporated into solid supports to create heterogeneous catalysts. For instance, zeolite-based catalysts have been used for the synthesis of quinolines. rsc.org The development of such catalytic systems is a key area of green chemistry, aiming for more sustainable chemical processes. mdpi.com
Exploration in Supramolecular Chemistry
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful platform for the bottom-up construction of functional nanosystems. The quinoline scaffold, with its potential for π-π stacking, hydrogen bonding, and metal coordination, is an excellent candidate for the design of self-assembling systems and as a guest molecule in host-guest chemistry.
Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cucurbiturils, Pillar[n]arenes)
While specific studies on the encapsulation of this compound by macrocyclic hosts like cucurbiturils and pillar[n]arenes have not been extensively reported, the fundamental principles of host-guest chemistry allow for informed predictions about its potential interactions.
Cucurbiturils (CB[n]) are a family of macrocyclic compounds composed of glycoluril (B30988) units linked by methylene (B1212753) bridges, possessing a hydrophobic cavity and two polar carbonyl-fringed portals. researchgate.netmdpi.com These features make them adept at encapsulating a variety of guest molecules in aqueous solutions. For a guest like this compound, several binding modes are conceivable. The ethoxy group could potentially be encapsulated within the hydrophobic cavity of a suitably sized cucurbituril, such as CB scielo.br or CB tandfonline.com. Furthermore, if the quinoline nitrogen is protonated, the resulting positive charge would create strong ion-dipole interactions with the electron-rich carbonyl portals of the cucurbituril, significantly enhancing the binding affinity. nih.gov The encapsulation can modulate the physicochemical properties of the guest, such as its solubility and stability.
Pillar[n]arenes , another class of macrocyclic hosts, are composed of hydroquinone (B1673460) units linked at their para-positions. nierengartengroup.comresearchgate.net They feature an electron-rich cavity that is well-suited to bind cationic and electron-deficient guests. mdpi.com The quinoline portion of this compound, being a π-deficient aromatic system, could be an excellent guest for the electron-rich cavity of pillar[n]arenes, driven by π-π stacking interactions. The ethoxy and carbaldehyde substituents would likely reside near the portals of the macrocycle. Water-soluble pillar[n]arenes, functionalized with charged groups, have shown the ability to form stable host-guest complexes with various guest molecules in aqueous media. rsc.org
The potential for host-guest complexation opens avenues for applications in drug delivery, sensing, and the development of stimuli-responsive systems, where the release of the guest molecule can be triggered by external stimuli such as pH or light.
Self-Assembly Studies
The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. Quinoline derivatives are known to participate in self-assembly processes, driven by a combination of π-π stacking, hydrogen bonding, and dipole-dipole interactions. rsc.orgnih.gov
For this compound, the planar quinoline core provides a significant driving force for π-π stacking interactions, leading to the formation of columnar or layered structures. The presence of the carbaldehyde group allows for the formation of hydrogen bonds, either with other molecules of the same type or with solvent molecules, which can further direct the self-assembly process.
In a broader context, functionalized quinoline derivatives have been shown to act as gelators, forming supramolecular gels in various solvents. These gelator molecules self-assemble into extended fibrous networks that immobilize the solvent. rsc.org The resulting materials can exhibit interesting properties, such as stimuli-responsive behavior and tunable fluorescence, making them suitable for applications in sensing and soft materials. rsc.org While not directly demonstrated for this compound, its structural features suggest that it could be a valuable building block for the design of new self-assembling systems and functional soft materials.
Contributions to Materials Science (e.g., Optoelectronic Materials, Polymers)
The photophysical and electronic properties of the quinoline ring system make it a valuable component in the design of advanced materials, particularly in the fields of optoelectronics and polymer science. The substitution pattern of this compound, with an electron-donating ethoxy group and an electron-withdrawing carbaldehyde group, creates an intramolecular charge-transfer (ICT) character, which is often associated with interesting optical and electronic properties.
Quinoline derivatives have been investigated for their potential in organic light-emitting diodes (OLEDs), nonlinear optics (NLO), and as fluorescent sensors. scielo.brtandfonline.comnih.gov The fluorescence properties of quinoline-3-carbaldehyde derivatives, for instance, are sensitive to their substitution pattern and the surrounding environment. mdpi.comnih.govresearchgate.net This solvatochromism, where the color of the emitted light changes with the polarity of the solvent, is a hallmark of ICT compounds and is a desirable feature for chemical sensors.
The incorporation of quinoline moieties into polymer backbones or as side chains can lead to materials with enhanced thermal stability and specific optoelectronic functionalities. tandfonline.comresearchgate.net For example, polymers containing quinoline-based chromophores have been synthesized and shown to exhibit second-harmonic generation (SHG), a key property for NLO materials. researchgate.net Furthermore, poly(quinoline)s are being explored as electroluminescent materials in OLEDs due to their good electron mobility and high photoluminescent efficiency. tandfonline.com
The aldehyde functionality of this compound provides a convenient handle for its incorporation into larger molecular structures or polymer chains through reactions such as condensation or Knoevenagel reaction. This allows for the synthesis of a wide range of functional materials where the quinoline unit acts as the active component.
While the direct application of this compound in materials science is an area that warrants further investigation, the collective evidence from related quinoline derivatives strongly suggests its potential as a versatile building block for the creation of new optoelectronic and polymeric materials.
Table of Research Findings on Related Quinoline Derivatives:
| Compound/System | Key Finding | Potential Application | Reference |
| 4,6,8-Triarylquinoline-3-carbaldehydes | Exhibit solvent-dependent fluorescence, indicative of intramolecular charge transfer. | Fluorescent probes, photoelectronic materials | mdpi.comnih.govresearchgate.net |
| Poly(methylmethacrylate) with quinoline chromophores | Shows second-harmonic generation (d33 value of 27 pm/V). | Nonlinear optical materials | researchgate.net |
| Self-assembling quinoline-based gelator | Forms stable organogels with tunable fluorescence and surface wettability. | Soft materials, chemical sensors | rsc.org |
| Poly(quinoline)s | Possess high electron mobility and photoluminescent efficiency. | Organic light-emitting diodes (OLEDs) | tandfonline.com |
| 8-Quinolineboronic acid | Self-assembles in the solid state and solution through intermolecular B-N bonds. | Supramolecular assemblies, sensors | nih.gov |
| Perylene diimide-quinoline molecules | Combined optoelectronic properties and increased solubility. | Organic photovoltaics, n-type semiconductors | mdpi.com |
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of 7-Ethoxyquinoline-3-carbaldehyde is a critical first step for its extensive investigation. While classical methods like the Vilsmeier-Haack reaction are commonly employed for the synthesis of quinoline-3-carbaldehydes, future research should focus on developing more sustainable and atom-economical approaches. mdpi.com
One promising direction is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from multiple starting materials. rsc.org The development of an MCR-based synthesis for this compound would not only improve efficiency but also align with the principles of green chemistry. bohrium.com Furthermore, exploring transition-metal-catalyzed C-H functionalization could provide a direct and selective route to introduce the ethoxy and carbaldehyde groups onto a pre-existing quinoline (B57606) core, minimizing the need for protecting groups and reducing waste. rsc.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, diversity of accessible structures. rsc.org | Identification of suitable starting materials and catalysts for the one-pot synthesis of the target molecule. |
| C-H Functionalization | Direct and selective introduction of functional groups, reduced synthetic steps. rsc.org | Development of regioselective catalysts for the ethoxylation and formylation of the quinoline ring. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reaction conditions in a continuous flow system for the synthesis of this compound. |
Exploration of Unconventional Reactivity Pathways
The aldehyde functionality at the 3-position of the quinoline ring is a versatile handle for a plethora of chemical transformations. nih.gov Future research should venture beyond standard condensation and oxidation/reduction reactions to explore unconventional reactivity pathways. For instance, the aldehyde group can participate in various cycloaddition reactions, leading to the formation of novel fused heterocyclic systems. nih.gov
The reactivity of the quinoline nitrogen in conjunction with the aldehyde group could also be exploited. For example, the formation of N-ylides and their subsequent reactions could lead to interesting molecular rearrangements and the synthesis of complex polycyclic structures. Investigating the photochemical reactivity of this compound could also unveil new reaction pathways and lead to the discovery of novel photoresponsive materials.
Advanced Characterization Techniques for Dynamic Studies
A comprehensive understanding of the structure-property relationships of this compound and its derivatives requires the application of advanced characterization techniques. While standard spectroscopic methods like NMR and mass spectrometry are essential for structural elucidation, more sophisticated techniques are needed to probe dynamic processes and subtle structural features. mdpi.com
For instance, time-resolved spectroscopy could be employed to study the excited-state dynamics of the molecule, providing insights into its photophysical properties. Advanced NMR techniques, such as solid-state NMR and diffusion-ordered spectroscopy (DOSY), could be used to study intermolecular interactions and self-assembly processes in different media. X-ray crystallography of single crystals will continue to be crucial for unambiguously determining the three-dimensional structure of the molecule and its derivatives. researchgate.net
| Characterization Technique | Information Gained | Potential Research Application |
| Time-Resolved Spectroscopy | Excited-state lifetimes, quantum yields, and energy transfer processes. | Understanding the photophysical behavior for applications in optoelectronics and photocatalysis. |
| 2D NMR Spectroscopy | Detailed structural connectivity and conformational analysis in solution. | Elucidating the structure of complex reaction products and intermediates. |
| X-ray Crystallography | Precise bond lengths, bond angles, and packing arrangements in the solid state. researchgate.net | Correlating solid-state structure with physical properties and biological activity. |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govresearchgate.net These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound. AI/ML models can be trained on existing data for quinoline derivatives to predict various properties, such as biological activity, toxicity, and material characteristics. mdpi.com
Expanded Applications in Emerging Fields of Chemical Science
The unique electronic and structural features of this compound make it a promising candidate for applications beyond traditional medicinal chemistry. Future research should explore its potential in emerging fields of chemical science. For instance, the quinoline core is known to possess interesting photophysical properties, and the presence of the ethoxy and carbaldehyde groups could be tuned to develop novel fluorescent probes for bioimaging or organic light-emitting diodes (OLEDs).
The ability of the quinoline nitrogen to coordinate with metal ions suggests that this compound could serve as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or catalysts. The exploration of its use in the development of functional materials, such as chemosensors or corrosion inhibitors, also represents a fertile ground for future investigations. The functionalization of this scaffold could lead to new materials with tailored properties for a variety of applications. rsc.org
Q & A
Q. What are the common synthetic routes for 7-Ethoxyquinoline-3-carbaldehyde, and what critical parameters influence reaction yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as Vilsmeier-Haack formylation of 7-ethoxyquinoline derivatives under controlled conditions. Critical parameters include temperature (optimized between 80–100°C), solvent polarity (e.g., DMF or POCl₃ mixtures), and stoichiometric ratios of reagents. For example, analogous chloro-quinoline carbaldehydes are synthesized via formylation at the 3-position using DMF/POCl₃, with yields dependent on reaction time and purification via column chromatography .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation combines X-ray crystallography (for solid-state analysis) and spectroscopic techniques:
- NMR : H and C NMR identify the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) and aldehyde proton (δ ~10.2 ppm).
- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde carbonyl.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular weight. Single-crystal X-ray diffraction, as used for related quinoline carbaldehydes, provides definitive bond-length and angle data .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol or methanol improves purity, particularly for removing unreacted starting materials. HPLC with reverse-phase C18 columns can resolve polar byproducts. Purity (>95%) is verified via TLC and melting-point analysis .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals to identify electrophilic sites. The aldehyde group and quinoline ring electron-deficient positions (C-2, C-4) show high reactivity. Solvent effects (e.g., dielectric constant of DMSO) are incorporated via Polarizable Continuum Models (PCM) to predict regioselectivity .
Q. What strategies optimize regioselectivity in functionalizing this compound for derivatization?
- Methodological Answer :
- Aldehyde Protection : Schiff base formation with amines (e.g., aniline) protects the aldehyde during halogenation or ethoxy-group modifications.
- Metal Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) targets the 2-position, leveraging the ethoxy group’s steric effects.
- Microwave-Assisted Synthesis : Enhances reaction specificity for substitutions at the 4-position by reducing side-product formation .
Q. How can researchers address discrepancies in spectroscopic data during structural refinement?
- Methodological Answer : Use SHELX software for crystallographic refinement, adjusting parameters like thermal displacement factors and occupancy rates. For NMR data, dynamic effects (e.g., rotamers) are resolved via variable-temperature NMR or 2D techniques (COSY, HSQC). Inconsistent IR peaks may arise from polymorphism, requiring PXRD analysis .
Data Validation and Ethical Considerations
Q. What statistical methods ensure reproducibility in synthetic yield calculations?
Q. How are ethical guidelines applied in handling this compound during biological testing?
- Methodological Answer : Compliance with institutional review boards (IRB) and OECD guidelines is mandatory. Material Safety Data Sheets (SDS) outline toxicity protocols (e.g., LD50 testing in vitro first). Animal studies require approval per ARRIVE 2.0 guidelines, with explicit justification for in vivo use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
